molecular formula C14H22N4O B5904666 N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-furylmethyl)butan-1-amine

N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-furylmethyl)butan-1-amine

Cat. No. B5904666
M. Wt: 262.35 g/mol
InChI Key: YAMAWKYPSHUPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-furylmethyl)butan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETB, and it is a member of the group of compounds known as triazole derivatives. ETB has been found to have a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. ETB has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Escherichia coli.
Biochemical and Physiological Effects:
ETB has been found to have a broad range of biochemical and physiological effects. In addition to its antifungal, antibacterial, and anti-inflammatory properties, ETB has also been found to have antioxidant properties. ETB has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

ETB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a broad range of biological activities. However, there are also some limitations to using ETB in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on ETB. One area of research could be the development of new drugs based on the structure of ETB. Another area of research could be the use of ETB as a fungicide in agriculture. Additionally, further studies could be conducted to better understand the mechanism of action of ETB and its potential off-target effects.

Synthesis Methods

The synthesis of ETB involves the reaction of 2-furylmethylamine with 1-ethyl-1H-1,2,4-triazole-5-carboxaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

ETB has been extensively studied for its potential applications in various fields. In the field of medicine, ETB has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. ETB has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
In addition to its medical applications, ETB has also been studied for its potential use in agriculture. ETB has been found to have fungicidal properties, making it a potential candidate for the development of new fungicides.

properties

IUPAC Name

N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N-(furan-2-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-5-8-17(10-13-7-6-9-19-13)11-14-15-12-16-18(14)4-2/h6-7,9,12H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMAWKYPSHUPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CO1)CC2=NC=NN2CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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